2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-14-5-9-18(10-6-14)21-17(4)25-26-20(13-16(3)23-22(21)26)24-19-11-7-15(2)8-12-19/h5-13,24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSHDDFVFRRBRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate pyrazole and pyrimidine precursors under specific reaction conditions. One common synthetic route includes the use of a base-catalyzed cyclization reaction, where the starting materials are heated in the presence of a base such as potassium carbonate . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often utilizing continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the condensation of pyrazole and pyrimidine precursors under specific conditions. A common method includes base-catalyzed cyclization reactions which facilitate the formation of the pyrazolo[1,5-a]pyrimidine scaffold. The general synthetic route is outlined as follows:
- Condensation Reaction : Combine 3-aminopyrazoles with 1,3-biselectrophilic compounds under basic conditions.
- Cyclization : Heat the mixture to promote cyclization.
- Purification : Isolate the product through recrystallization or chromatography.
The mechanism of action involves interactions with molecular targets, particularly inhibiting cyclin-dependent kinases (CDKs), which disrupts cell cycle progression in cancer cells. This inhibition leads to reduced proliferation and potential apoptosis in tumorigenic tissues .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrate effective growth inhibition across various cancer cell lines due to CDK inhibition.
- Apoptotic Induction : The compound activates intrinsic apoptotic pathways in cancer cells, promoting cell death .
Enzymatic Inhibition
The compound also exhibits enzymatic inhibitory activity:
- Target Enzymes : It inhibits enzymes involved in metabolic pathways crucial for tumor growth.
- Selectivity : The selectivity towards specific enzymes minimizes side effects during therapeutic applications .
Optical Applications
In addition to its medicinal uses, derivatives of pyrazolo[1,5-a]pyrimidines have been identified as promising candidates for optical applications due to their photophysical properties:
- Fluorescent Properties : Compounds derived from this family exhibit significant fluorescence characteristics, making them suitable for use as fluorophores in various applications .
- Aggregation-Caused Quenching Mechanism : Understanding the excited-state intramolecular proton transfer (ESIPT) process enhances their application in optical devices .
Antituberculosis Activity
A notable case study identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a potential antituberculosis lead through high-throughput screening. This highlights the compound's broader applicability beyond oncology .
Material Science Innovations
Recent advancements in synthesizing functionalized pyrazolo[1,5-a]pyrimidines have led to their use in material science, particularly for developing new materials with enhanced properties . The ability to modify these compounds structurally allows researchers to tailor their properties for specific applications.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking the cell cycle progression in cancer cells . The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methylphenyl groups (electron-donating) contrast with fluorophenyl (electron-withdrawing) in anti-M. tuberculosis analogs (e.g., Compound 33). Fluorine substituents enhance target binding in mycobacterial ATP synthase inhibition but may reduce metabolic stability compared to methyl groups .
- Amine Modifications : MPZP’s N,N-bis(2-methoxyethyl) group optimizes CRF1 receptor binding, while the target’s 4-methylphenylamine may favor interactions with hydrophobic pockets in other targets .
Pharmacological Targets and Activity
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidines with 3-fluorophenyl and 5-aryl groups (e.g., Compound 33) exhibit potent M. tuberculosis inhibition (MIC: 0.2 µM) due to interactions with ATP synthase. The target compound’s 4-methylphenyl groups may reduce potency compared to fluorine but improve microsomal stability .
CRF1 Receptor Antagonism
MPZP (IC₅₀: 12 nM) and DMP904 (IC₅₀: 8 nM) demonstrate high CRF1 receptor affinity. The target compound’s 4-methylphenylamine lacks the methoxyethyl groups critical for CRF1 binding, suggesting divergent therapeutic applications .
Anticancer Potential
Pyrazolo[1,5-a]triazines () with dichloromethyl groups inhibit cancer cell lines (e.g., HCT-116, IC₅₀: 3–10 µM). While the target compound shares a pyrazolo-pyrimidine core, its methyl-dominated structure may require optimization for cytotoxic activity .
Research Findings and Structure–Activity Relationships (SAR)
3-Position Substitutions : Fluorine or methoxy groups enhance target engagement in anti-M. tuberculosis and CRF1 antagonists. Methyl groups (as in the target) prioritize metabolic stability over potency .
5-Position Flexibility : Methyl (target) vs. p-tolyl (Compound 33) substitutions balance steric effects and lipophilicity. Larger groups (e.g., isopropyl in Compound 35) reduce solubility .
7-Amine Modifications : Pyridylmethylamines () improve antimycobacterial activity, while alkylamines (DMP904) enhance CNS bioavailability. The target’s 4-methylphenylamine may limit blood–brain barrier penetration .
Biological Activity
2,5-Dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.
The synthesis of this compound typically involves a base-catalyzed cyclization reaction using appropriate pyrazole and pyrimidine precursors. This method allows for the introduction of various substituents that can enhance the compound's biological activity. The general synthetic route is outlined as follows:
- Condensation Reaction : Combine 3-aminopyrazoles with 1,3-biselectrophilic compounds under basic conditions.
- Cyclization : Heat the mixture to facilitate cyclization and formation of the pyrazolo[1,5-a]pyrimidine scaffold.
- Purification : Isolate the product through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : It is proposed that this compound can inhibit CDKs by binding to their active sites. This inhibition disrupts cell cycle progression in cancer cells, leading to reduced proliferation and potential apoptosis in tumorigenic tissues .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, including this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound effectively inhibits the growth of various cancer cell lines through CDK inhibition.
- Apoptotic Induction : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
Enzymatic Inhibition
In addition to its anticancer properties, this compound exhibits enzymatic inhibitory activity:
- Target Enzymes : The compound has been reported to inhibit enzymes involved in metabolic pathways that are crucial for tumor growth and survival.
- Selectivity : It shows selectivity towards certain enzymes over others, which is beneficial for minimizing side effects during therapeutic applications.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
| Study | Objective | Results |
|---|---|---|
| Zhao et al., 2007 | Evaluate anticancer effects | Significant reduction in cell viability in treated groups compared to controls. |
| Richardson et al., 2008 | Assess enzyme inhibition | Demonstrated selective inhibition of target enzymes with minimal off-target effects. |
| Chen et al., 1996 | Clinical evaluation | Phase II trials indicated promising results in patients with advanced tumors; however, further studies are needed for conclusive evidence. |
Q & A
Basic Research Questions
Q. What optimized synthetic methodologies are recommended for preparing 2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine?
- Methodological Answer : A one-pot ultrasound-assisted synthesis is highly efficient. Key steps include:
- Reacting enaminones (e.g., 3-(dimethylamino)-2-phenylacrylonitrile) with hydrazine hydrate to form 5-aminopyrazole intermediates.
- Cyclocondensation with formylated active proton compounds (e.g., 4-methylbenzaldehyde derivatives) under ultrasound irradiation (40 kHz, 60°C) using KHSO₄ as a catalyst in aqueous medium.
- Advantages: Short reaction time (2–4 hours), high yields (75–92%), and regioselectivity confirmed by X-ray crystallography .
Q. How can regioselectivity during pyrazolo[1,5-a]pyrimidine synthesis be experimentally validated?
- Methodological Answer : X-ray crystallography is critical. For example:
- Single crystals of analogs (e.g., 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine) were analyzed using a CCD diffractometer (MoKα radiation, λ = 0.71073 Å).
- Data refinement (e.g., R1 = 0.0486, wR2 = 0.1320) confirmed the 7-amine substituent’s position and absence of regioisomers .
Q. What spectroscopic techniques are essential for structural characterization?
- Methodological Answer : A multi-technique approach is required:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at C2/C5 and aryl groups at N3/C3).
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 386.1874 for C₂₃H₂₄N₅).
- IR : Identify NH stretching (~3400 cm⁻¹) and pyrimidine ring vibrations (1600–1500 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of pyrazolo[1,5-a]pyrimidines with enhanced biological activity?
- Methodological Answer : Systematic substituent variation and bioassays are key:
- Substituent Effects :
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to targets like CRF1 or ATP synthase .
Q. What strategies resolve contradictions in reported biological activity across pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HCT-116, MCF-7) and controls (e.g., doxorubicin) for cytotoxicity comparisons .
- Off-Target Profiling : Screen against related receptors (e.g., CRF2 vs. CRF1) to clarify selectivity .
- Metabolic Stability Tests : Mouse/human liver microsomal assays (e.g., t½ > 60 minutes) differentiate true activity from artifacts .
Q. How can regioselectivity challenges in functionalizing position 7 be addressed?
- Methodological Answer :
- Protecting Group Strategies : Temporarily block NH groups with Boc before introducing substituents .
- Microwave/Ultrasound Assistance : Enhance reaction efficiency (e.g., 78% yield for trifluoromethyl derivatives under microwave) .
- Catalytic Systems : Use Pd(OAc)₂/Xantphos for cross-coupling reactions at C7 .
Q. What in vitro models are suitable for evaluating neuropharmacological potential (e.g., CRF1 antagonism)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
